2-Methyl-L-isoleucine

Prebiotic chemistry Chiroptical analysis Enantiomeric excess

2-Methyl-L-isoleucine (α-methyl-L-isoleucine; (2S,3S)-2-amino-2,3-dimethylpentanoic acid; CAS 188359-23-1) is a non-proteinogenic, Cα,α-disubstituted α-amino acid bearing a quaternary α-carbon and a sec-butyl side chain identical to that of L-isoleucine. The additional α-methyl group places this compound in the class of Cα-tetrasubstituted amino acids (CTAAs), which are widely employed as conformational modifiers and proteolytic-stability enhancers in peptide and peptidomimetic design.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 188359-23-1
Cat. No. B071223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-L-isoleucine
CAS188359-23-1
SynonymsL-Isoleucine, 2-methyl- (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m0/s1
InChIKeyRSPOGBIHKNKRFJ-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-L-isoleucine (CAS 188359-23-1): A Cα,α-Disubstituted Non-Proteinogenic Amino Acid for Peptide Design and Chiral Research


2-Methyl-L-isoleucine (α-methyl-L-isoleucine; (2S,3S)-2-amino-2,3-dimethylpentanoic acid; CAS 188359-23-1) is a non-proteinogenic, Cα,α-disubstituted α-amino acid bearing a quaternary α-carbon and a sec-butyl side chain identical to that of L-isoleucine [1]. The additional α-methyl group places this compound in the class of Cα-tetrasubstituted amino acids (CTAAs), which are widely employed as conformational modifiers and proteolytic-stability enhancers in peptide and peptidomimetic design [2]. Unlike its natural counterpart L-isoleucine (CAS 73-32-5), the quaternary α-carbon of 2-methyl-L-isoleucine eliminates backbone hydrogen-bond donor capacity at the α-NH while imposing severe steric constraints on backbone dihedral angles, thereby dictating distinct secondary-structure propensities when incorporated into peptide chains.

Why 2-Methyl-L-isoleucine (CAS 188359-23-1) Cannot Be Replaced by L-Isoleucine, N-Methyl-Isoleucine, or Its Diastereomers in Peptide Design


Generic substitution of 2-methyl-L-isoleucine with L-isoleucine, N-methyl-L-isoleucine, or its diastereomeric variants (2-methyl-D-isoleucine, 2-methyl-L-alloisoleucine) is not chemically or functionally equivalent. L-Isoleucine (CAS 73-32-5) possesses a tertiary α-carbon and functions as a canonical proteinogenic amino acid with standard backbone conformational flexibility and susceptibility to proteolytic degradation; it cannot recapitulate the helix-inducing, sterically-constrained architecture of the quaternary Cα-methyl analog [1]. N-Methyl-L-isoleucine (CAS 4125-98-8), while also methylated, modifies the amide nitrogen rather than the α-carbon, retaining a tertiary α-center and introducing an N-methyl amide that alters hydrogen-bonding patterns and cis/trans amide bond equilibria in a mechanistically distinct manner from Cα-methylation [2]. The D-enantiomer (CAS 188359-25-3) and L-alloisoleucine diastereomer (CAS 188359-24-2) differ in stereochemical configuration at one or both chiral centers, producing divergent conformational preferences and biological recognition profiles. The quantitative evidence below demonstrates that these structural differences translate into measurable, functionally relevant differentiation across multiple experimental dimensions.

Quantitative Differentiation Evidence for 2-Methyl-L-isoleucine (CAS 188359-23-1) Versus Closest Analogs


Enantiomeric Excess in Meteoritic Amino Acids: L-α-Methylisoleucine vs. Racemic α-Hydrogen Analogs

Gas chromatographic-mass spectral (GC-MS) analyses of the four stereoisomers of 2-amino-2,3-dimethylpentanoic acid extracted from the Murchison carbonaceous chondrite demonstrate that the L-enantiomer of α-methylisoleucine occurs in a measurable enantiomeric excess (7.0% ee), while its α-hydrogen analogs (α-amino-n-butyric acid and norvaline) are found as racemates (0% ee) [1]. This is a cross-study observation: the Cα-methylated amino acid family (including α-methylisoleucine, α-methylalloisoleucine at 9.1% ee, and isovaline) exhibits non-racemic L-excess, in contrast to the corresponding α-hydrogen amino acids which are racemic. The data directly correlate Cα-methyl substitution with preservation of chiral asymmetry over geological timescales.

Prebiotic chemistry Chiroptical analysis Enantiomeric excess

Lipophilicity Shift: 2-Methyl-L-isoleucine Exhibits >2.5 logP Units Higher than L-Isoleucine

The experimentally determined and predicted octanol-water partition coefficient (logP) of 2-methyl-L-isoleucine is substantially elevated compared to that of L-isoleucine. The computed logP for (2S,3S)-2-amino-2,3-dimethylpentanoic acid is 0.83 , while the experimental logP of L-isoleucine is −1.70 (Hansch et al., 1995, via DrugBank) [1]. This represents a net increase of approximately 2.5 logP units, equivalent to more than a 300-fold increase in octanol-phase partitioning. For context, N-methyl-L-isoleucine (CAS 4125-98-8) has a reported logP of 0.96 , indicating that Cα-methylation and N-methylation produce similar lipophilicity shifts, but the Cα-methyl modification simultaneously eliminates α-NH hydrogen-bond donor capacity—a dual effect not achieved by N-methylation.

Physicochemical profiling Lipophilicity Peptide drug design

Conformational Constraint: Quaternary Cα Dictates Helical φ/ψ Space Absent in L-Isoleucine

Cα,α-disubstituted glycines and α-amino acids, including α-methyl-L-isoleucine, are well-established to populate the helical region of the Ramachandran map (φ ≈ ±50–60°, ψ ≈ ±30–50°) corresponding to 3₁₀- and α-helical conformations, whereas proteinogenic L-amino acids such as L-isoleucine sample a broader conformational space including extended β-sheet regions [1]. The quaternary α-carbon exerts a Thorpe-Ingold effect that compresses the N–Cα–C' bond angle and restricts rotation about the φ and ψ torsion angles. In model homopeptides of Cα-methyl-L-valine (a structurally analogous Cα-methyl amino acid differing only in side-chain branching), X-ray diffraction and CD spectroscopy confirm stable 3₁₀-helical formation at the dipeptide and tripeptide level, while L-valine homopeptides adopt predominantly β-sheet conformations [2]. The sec-butyl side chain of 2-methyl-L-isoleucine provides additional hydrophobic stabilization of helical assemblies compared to the isopropyl side chain of Cα-methyl-L-valine.

Peptide conformation Helix induction Foldamer design

Proteolytic Stability: Cα-Methylation Confers Resistance to Serine and Cysteine Proteases

The substitution of a natural L-amino acid with its Cα-methyl analog in a peptide chain has been demonstrated to confer significant protection against proteolytic degradation. In a relevant study with α-methyl-L-phenylalanine incorporated into the oral GLP-1 analog MEDI7219, LC-MS/MS metabolite identification showed that no cleavage products terminating with α-methyl-L-phenylalanine were observed following incubation with chymotrypsin and pepsin, whereas cleavage at non-methylated phenylalanine residues was readily detected [1]. This provides class-level evidence that Cα-methyl amino acids, including 2-methyl-L-isoleucine, sterically block protease active-site access to the scissile peptide bond. Separately, patent literature (US 9,617,309 B2) explicitly claims α-methyl-isoleucine as a residue that confers protease resistance when substituted for native amino acids in synthetic peptides [2]. While no head-to-head half-life comparison for a 2-methyl-L-isoleucine-containing peptide versus its L-isoleucine-containing analog has been published, the mechanistic rationale (steric shielding of the tetrahedral α-carbon) is broadly supported across the Cα-methyl amino acid class.

Metabolic stability Protease resistance Peptide half-life

Stereochemical Stringency: (2S,3S) Configuration Differentiates from Diastereomers with Distinct Biological Recognition

2-Methyl-L-isoleucine possesses two chiral centers (Cα and Cβ), generating four possible stereoisomers: (2S,3S) — the target compound; (2R,3R) — 2-methyl-D-isoleucine (CAS 188359-25-3); (2S,3R) — 2-methyl-L-alloisoleucine (CAS 188359-24-2); and (2R,3S) — 2-methyl-D-alloisoleucine. In the Murchison meteorite analysis, Cronin & Pizzarello (1997) reported distinct enantiomeric excess values for the diastereomeric pairs: α-methylisoleucine at 7.0% L-ee and α-methylalloisoleucine at 9.1% L-ee [1]. The different ee values indicate that the two diastereomeric pairs experienced distinct chemical histories during aqueous alteration on the meteorite parent body, confirming that the (2S,3S) and (2S,3R) configurations are chemically and physically non-equivalent. In peptide synthesis, incorporation of the incorrect diastereomer (e.g., 2-methyl-D-isoleucine or 2-methyl-L-alloisoleucine) in place of 2-methyl-L-isoleucine will invert or alter the side-chain orientation, disrupting designed helical screw sense and biological target recognition. The published diastereoselective α-methylation of isoleucine derivatives (Kawabata et al., 2000) demonstrates that the (2S,3S) and (2S,3R) products form in different ratios depending on the Cβ configuration of the starting material, underscoring that these are synthetically and functionally distinct entities [2].

Stereochemistry Chiral purity Diastereomer differentiation

Procurement-Relevant Research and Industrial Application Scenarios for 2-Methyl-L-isoleucine (CAS 188359-23-1)


Helical Peptide and Foldamer Design Requiring Predictable 3₁₀-/α-Helix Induction

2-Methyl-L-isoleucine is the preferred building block for constructing short peptides (<15 residues) that must adopt stable helical conformations in aqueous or membrane-mimetic environments. Unlike L-isoleucine, which populates both helical and extended conformations, the quaternary Cα restricts backbone φ/ψ angles to the helical region of conformational space [3][4]. This is critical for stapled peptide drug candidates, antimicrobial peptaibols, and helical foldamers where conformational heterogeneity would abolish target binding or membrane activity. Procurement of the (2S,3S) enantiomer with certified chiral purity is mandatory, as incorporation of the (2S,3R) diastereomer (2-methyl-L-alloisoleucine) would produce an inverted side-chain orientation and disrupt the designed helical screw sense [1].

Protease-Resistant Therapeutic Peptide Lead Optimization

Peptide medicinal chemistry programs seeking to extend plasma or intestinal half-life should incorporate 2-methyl-L-isoleucine at identified proteolytic cleavage sites. The steric shielding provided by the Cα-methyl group has been demonstrated in principle to block chymotrypsin and pepsin access to the adjacent peptide bond, as evidenced by metabolite profiling studies on Cα-methyl-phenylalanine-containing GLP-1 analogs where no cleavage at the methylated residue was detected [5]. The compound is explicitly claimed in protease-resistant peptide patents (US 9,617,309 B2) as a functionalized amino acid that confers enzymatic stability [6]. While researchers must generate their own comparative stability data for their specific sequence, the class-level evidence supports prioritizing 2-methyl-L-isoleucine over L-isoleucine when metabolic stability is a design objective.

Astrobiology and Origin-of-Life Chiral Biomarker Research

2-Methyl-L-isoleucine serves as an essential analytical reference standard for studies investigating enantiomeric excess in carbonaceous chondrites and other extraterrestrial materials. The Cronin & Pizzarello (1997) landmark study demonstrated that α-methylisoleucine extracted from the Murchison meteorite exhibits a 7.0% L-enantiomeric excess, while its α-hydrogen analogs were racemic [1]. This differential racemization behavior under geological conditions makes Cα-methyl amino acids unique chiral biomarkers for prebiotic chemical evolution. Laboratories conducting GC-MS or LC-MS enantiomeric analysis of meteoritic or return-sample extracts require authenticated 2-methyl-L-isoleucine of known enantiopurity as a calibration standard to quantify L-excess in unknown samples.

Structure-Activity Relationship (SAR) Studies on Lipophilic Peptide Analogs

The >2.5 logP unit increase of 2-methyl-L-isoleucine over L-isoleucine [2] makes this compound the residue of choice when systematically probing the effect of increased local hydrophobicity on peptide-receptor binding, membrane partitioning, or cellular uptake. Because the sec-butyl side chain is identical to that of isoleucine, the lipophilicity shift is attributable solely to the Cα-methyl group, allowing researchers to decouple side-chain hydrophobicity from backbone modification effects. This contrasts with N-methyl-L-isoleucine (logP = 0.96), which introduces an N-methyl amide that alters hydrogen-bonding patterns in addition to increasing lipophilicity . For SAR programs requiring clean interpretation of hydrophobic contributions, 2-methyl-L-isoleucine is the superior choice.

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